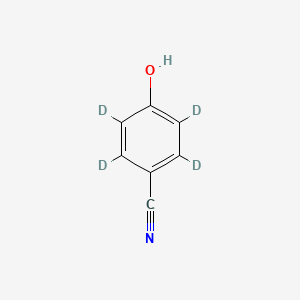

4-Cyanophenol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNOWLNNPYYEOH-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Cyanophenol-d4

CAS Number: 1025089-21-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Cyanophenol-d4, a deuterated analog of 4-Cyanophenol. It is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require a stable, isotopically labeled internal standard for quantitative analyses.

Section 1: Chemical and Physical Properties

This compound is a deuterated form of 4-Cyanophenol, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies, as it is chemically identical to the unlabeled compound but can be distinguished by its higher mass.[1][2]

Table 1: General Information

| Property | Value | Reference |

| CAS Number | 1025089-21-7 | [3] |

| Synonyms | 4-Cyanophenol-2,3,5,6-d4, 4-Hydroxybenzonitrile-d4 | [3][4] |

| Molecular Formula | C₇HD₄NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Isotopic Enrichment | >98 atom % D | [3] |

| Unlabeled CAS Number | 767-00-0 | [3][4] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid/crystals | [1][3] |

| Melting Point | 110-113 °C | [3] |

| Boiling Point | 146 °C at 2 mmHg | [5] |

| Solubility | Slightly soluble in water. Soluble in methanol, acetone, ether, and chloroform. | [5][6] |

| Storage Conditions | Store at room temperature. | [3] |

Table 3: Safety Information

| Hazard | Description | Reference |

| GHS Pictogram | Warning | [3] |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. | [3] |

| Precautionary Statements | Avoid breathing dust. Wear protective gloves/eye protection. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. | [3] |

Section 2: Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

General Protocol for Quantitative Analysis by LC-MS using this compound as an Internal Standard

This protocol provides a general workflow for the quantification of an analyte in a biological matrix. Optimization of specific parameters will be required for each analyte and matrix.

1. Preparation of Stock Solutions:

- Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

- Prepare a stock solution of this compound at a known concentration in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

- Add a fixed concentration of the this compound internal standard to each calibration standard.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

- To an aliquot of the biological sample (e.g., plasma, urine), calibration standard, or QC sample, add a volume of cold acetonitrile (B52724) (typically 3-4 times the sample volume) to precipitate proteins.

- Vortex the mixture thoroughly.

- Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

- Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

- Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

- MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both the analyte and this compound.

5. Data Analysis:

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Protocol for Quantitative Analysis by GC-MS using this compound as an Internal Standard

This protocol outlines a general procedure. Specific derivatization steps and temperature programs will need to be optimized.

1. Preparation of Standards:

- Prepare stock solutions of the analyte and this compound as described in the LC-MS protocol.

- Prepare calibration standards and QC samples in a suitable solvent.

2. Derivatization (if necessary):

- For non-volatile or thermally labile analytes, a derivatization step is required to improve their chromatographic properties. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

- To the dried sample extract, add the derivatizing reagent and a suitable solvent (e.g., pyridine, acetonitrile).

- Heat the mixture (e.g., 60-80 °C) for a specified time to complete the reaction.

3. GC-MS Analysis:

- GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

- Injection: Splitless injection is typically used for trace analysis.

- Carrier Gas: Helium or hydrogen.

- Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte and internal standard from matrix components.

- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

- Ionization: Electron Ionization (EI).

- Data Acquisition: Selected Ion Monitoring (SIM) or MRM mode for enhanced sensitivity and selectivity.

4. Data Analysis:

- Similar to the LC-MS protocol, create a calibration curve based on the peak area ratios of the analyte to the internal standard and determine the concentration of the analyte in the samples.

Section 3: Signaling Pathways and Logical Relationships

While this compound is primarily used as a tool for analytical chemistry, its unlabeled counterpart, 4-cyanophenol, has been identified as a monoamine oxidase (MAO) inhibitor.[7] MAOs are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain.

Additionally, based on the known metabolic pathway of the structurally similar compound 4-aminophenol, a hypothetical metabolic pathway for 4-cyanophenol can be proposed.[8] This would involve hydroxylation and subsequent ring cleavage.

Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 4-Cyanophenol-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 5. Page loading... [guidechem.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-Cyanophenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanophenol-d4, a deuterated analog of 4-Cyanophenol. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for analytical and metabolic studies.

Core Compound Data

Deuterated compounds, such as this compound, are essential tools in mass spectrometry-based quantitative analysis and for studying the pharmacokinetic and metabolic profiles of drugs.[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a stable isotopic label that allows for differentiation from the endogenous, undeuterated compound.

Quantitative data for this compound and its undeuterated counterpart are summarized in the table below for easy comparison.

| Property | This compound | 4-Cyanophenol |

| Molecular Weight | 123.15 g/mol [2] | 119.12 g/mol |

| Chemical Formula | C₇HD₄NO | C₇H₅NO |

| CAS Number | 1025089-21-7[2] | 767-00-0 |

| Isotopic Purity | ≥98 atom % D[2][3] | N/A |

| Chemical Purity | ≥98%[3] | ≥95% |

| Appearance | White to off-white solid | White crystalline powder or chips[4] |

| Melting Point | Not explicitly stated, expected to be similar to 4-Cyanophenol | 110-113 °C[5] |

| Solubility | Soluble in Methanol (B129727), DMSO (slightly) | Soluble in methanol (0.1 g/mL, clear)[4] |

Experimental Protocols

The characterization and quantification of this compound typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are crucial for confirming the isotopic enrichment, chemical purity, and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful non-destructive technique for verifying the positions and extent of deuterium incorporation.

Objective: To confirm the identity and isotopic labeling of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) in a standard 5 mm NMR tube.

-

The choice of solvent should ensure the sample is fully dissolved and does not have overlapping signals with the analyte.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

-

¹H NMR Acquisition:

-

Acquire a proton (¹H) NMR spectrum. The absence or significant reduction of signals in the aromatic region, compared to the spectrum of undeuterated 4-Cyanophenol, confirms the successful incorporation of deuterium.

-

The residual proton signals can be integrated to estimate the level of deuteration.

-

-

²H NMR Acquisition:

-

Acquire a deuterium (²H) NMR spectrum. This will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing direct evidence of labeling.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 (¹³C) NMR spectrum. The carbon signals will show characteristic splitting patterns (or lack thereof) due to coupling with deuterium, further confirming the labeling pattern.

-

Data Analysis:

-

Process the spectra using appropriate NMR software.

-

Compare the obtained spectra with those of the unlabeled 4-Cyanophenol to verify the deuteration pattern and assess the isotopic purity.

Mass Spectrometry (MS) Protocol

Mass spectrometry is employed to determine the molecular weight of the deuterated compound and to quantify its isotopic distribution.

Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample can be introduced via direct infusion or through an LC system.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass determination.

-

Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

-

Data Acquisition:

-

Acquire the mass spectrum in full scan mode.

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound.

-

Data Analysis:

-

Analyze the isotopic cluster of the molecular ion. The distribution of isotopologues will indicate the level of deuterium incorporation.

-

The mass shift compared to the unlabeled compound provides direct evidence of deuteration.

Biological Context and Experimental Workflow

4-Cyanophenol is known to exhibit biological activity, including acting as a monoamine oxidase (MAO) inhibitor.[4][6] MAOs are enzymes that catalyze the oxidation of monoamines. The inhibition of these enzymes can have various physiological effects. This compound can be used as an internal standard in studies investigating the metabolism and inhibitory activity of 4-Cyanophenol.

The following diagram illustrates a typical experimental workflow for evaluating the metabolic stability of 4-Cyanophenol using this compound as an internal standard.

Caption: Workflow for a metabolic stability assay.

The following diagram illustrates a proposed metabolic pathway for 4-Cyanophenol, which could be investigated using deuterated standards. This pathway is based on the known metabolism of structurally similar compounds like 4-aminophenol.

Caption: Proposed metabolism of 4-Cyanophenol.

References

An In-Depth Technical Guide to the Synthesis of 4-Cyanophenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Cyanophenol-d4 (4-Hydroxybenzonitrile-d4), a deuterated analog of 4-cyanophenol. This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of drug candidates.

This guide details the most pertinent synthesis route, experimental protocols, and the analytical data necessary for the characterization of the final product.

Overview of the Synthetic Strategy

The most direct and efficient method for the preparation of this compound involves the direct hydrogen-deuterium (H-D) exchange on the aromatic ring of unlabeled 4-cyanophenol. This late-stage deuteration is advantageous as it utilizes a readily available starting material and avoids a multi-step synthesis involving deuterated precursors. Among the various methods for H-D exchange on aromatic rings, platinum-catalyzed exchange in the presence of a deuterium source, such as deuterium oxide (D₂O), has proven to be highly effective for phenols.

The proposed synthesis route is a heterogeneous catalytic H-D exchange, which offers high deuterium incorporation under relatively mild conditions.

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of this compound via Pt/C-catalyzed H-D exchange.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the precursor, 4-cyanophenol, and its subsequent deuteration to yield this compound.

Synthesis of 4-Cyanophenol (Precursor)

Several methods for the synthesis of 4-cyanophenol have been reported.[1][2][3] A common and effective method starts from 4-hydroxybenzaldehyde (B117250).[1]

Protocol: Synthesis of 4-Cyanophenol from 4-Hydroxybenzaldehyde

-

Oxime Formation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine (B1172632) hydrochloride (1.1 eq) in a suitable solvent such as 85% formic acid or glacial acetic acid.[1]

-

Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Dehydration: To the reaction mixture, add a dehydrating agent such as acetic anhydride (B1165640) or a catalytic amount of a tungsten catalyst.[1]

-

If using a tungsten catalyst, the reaction is typically heated to 80-140 °C for 8-12 hours.[1]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude 4-cyanophenol can be further purified by recrystallization from a suitable solvent like water or a mixture of toluene (B28343) and methylene (B1212753) chloride.[4][5]

Synthesis of this compound

The following protocol is based on the general procedure for the highly efficient Pt/C-catalyzed H-D exchange of phenols.

Protocol: Platinum-Catalyzed H-D Exchange of 4-Cyanophenol

-

Reaction Setup: In a high-pressure reaction vessel, place 4-cyanophenol (1.0 eq) and 10% Platinum on activated carbon (Pt/C) catalyst (5-10 mol%).

-

Add deuterium oxide (D₂O, 99.8 atom % D) in a sufficient amount to dissolve or suspend the 4-cyanophenol. A typical ratio is 10-20 mL of D₂O per gram of substrate.

-

Reaction Conditions: Seal the vessel and purge it with an inert gas (e.g., argon or nitrogen).

-

Introduce a hydrogen (H₂) or deuterium (D₂) gas atmosphere (typically 1-5 atm). The presence of H₂/D₂ gas has been shown to be beneficial for the catalytic activity.

-

Stir the reaction mixture vigorously at a temperature ranging from room temperature to 180 °C. For phenols, nearly quantitative deuterium incorporation has been observed even at room temperature.[6] The reaction time can vary from 24 to 72 hours, depending on the desired level of deuteration.

-

Work-up and Purification: After the reaction, cool the vessel to room temperature and carefully vent the gas.

-

Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be washed with a small amount of fresh D₂O or an organic solvent (e.g., methanol-d4) to recover any adsorbed product.

-

The filtrate is then lyophilized or evaporated under reduced pressure to remove the D₂O.

-

The resulting solid is this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable deuterated solvent or by sublimation.

Data Presentation

This section summarizes the key quantitative data for the synthesis of 4-cyanophenol and its deuterated analog.

Table 1: Synthesis of 4-Cyanophenol (Precursor)

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |

| 4-Hydroxybenzaldehyde | Hydroxylamine hydrochloride, Acetic Anhydride | Multi-step | >92 (overall) | >95 | [4] |

| 4-Fluorobenzonitrile | Sodium methoxide, HCl | Two-step, 220 °C, 5 h | 88.7 | 99.0 | [7] |

| p-Hydroxybenzoic acid | Urea, Sulfamic acid | 190 °C, 1.5 h | 78-82 | Not specified | [1] |

| 4-Bromophenol | Copper(I) cyanide | Reflux in DMF | ~70-80 | Not specified | [5][8] |

Table 2: Characterization of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇HD₄NO | [8] |

| Molecular Weight | 123.15 g/mol | [8] |

| Isotopic Purity (Typical) | >98 atom % D | (Expected based on general methods) |

| Appearance | White to off-white solid | [8] |

| SMILES | N#CC1=C([2H])C([2H])=C(O)C([2H])=C1[2H] | [8] |

| InChI | InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H/i1D,2D,3D,4D | [1] |

Mandatory Visualizations

Synthesis Route of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for Deuteration

Caption: Experimental workflow for the deuteration step.

Characterization and Quality Control

The successful synthesis of this compound requires rigorous characterization to confirm its identity, chemical purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to determine the degree of deuteration by observing the disappearance or significant reduction of signals corresponding to the aromatic protons.

-

²H NMR can be used to confirm the positions of deuterium incorporation.

-

¹³C NMR can provide information on the carbon skeleton and confirm the presence of the desired product.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic distribution and calculating the isotopic purity.[9] The mass spectrum will show a shift in the molecular ion peak corresponding to the incorporation of four deuterium atoms. The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks are used to quantify the isotopic enrichment.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to assess the chemical purity of the final product, separating it from any non-deuterated starting material or other impurities.

-

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and isotopic purity. It is always recommended to perform small-scale pilot reactions before scaling up the synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Cyanophenol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. almacgroup.com [almacgroup.com]

Synthesis of Deuterated 4-Cyanophenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated 4-cyanophenol, specifically 4-hydroxybenzonitrile-2,3,5,6-d4. This isotopically labeled compound is of significant interest to researchers, scientists, and drug development professionals for its application as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies. This document outlines the primary synthetic pathway, details experimental protocols, and presents relevant quantitative data.

Introduction

Deuterated 4-cyanophenol, also known as 4-hydroxybenzonitrile-d4, is a stable isotope-labeled version of 4-cyanophenol where four hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass difference, allowing for its use in a variety of analytical and research applications without significantly altering the chemical properties of the molecule.

The primary synthetic strategy involves a two-step process:

-

Deuteration of a suitable precursor: 4-Bromophenol (B116583) is selectively deuterated at the ortho and meta positions relative to the hydroxyl group.

-

Cyanation: The resulting deuterated 4-bromophenol is then converted to deuterated 4-cyanophenol via a cyanation reaction.

This guide will elaborate on the experimental details of this synthetic route.

Synthetic Pathway

The most common and efficient pathway for the synthesis of 4-cyanophenol-2,3,5,6-d4 is illustrated below. It begins with the deuteration of 4-bromophenol, followed by a Rosenmund-von Braun cyanation reaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of deuterated 4-cyanophenol.

Step 1: Synthesis of 4-Bromophenol-2,3,5,6-d4

The first step involves the hydrogen-deuterium (H-D) exchange on the aromatic ring of 4-bromophenol. This is typically achieved using deuterated water (D₂O) under acidic conditions, which facilitates the electrophilic substitution of hydrogen with deuterium at the positions activated by the hydroxyl group.

Materials:

-

4-Bromophenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄) or a solid acid catalyst like Amberlyst-15

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 4-bromophenol (1 equivalent) in a minimal amount of anhydrous dioxane, add deuterium oxide (10-20 equivalents).

-

Carefully add a catalytic amount of deuterated sulfuric acid (e.g., 5 mol%). Alternatively, a solid acid catalyst like Amberlyst-15 can be used for easier work-up.

-

The reaction mixture is heated to reflux (typically 100-110 °C) with vigorous stirring for 24-48 hours.

-

The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solid acid catalyst is used, it is removed by filtration.

-

The solvent and excess D₂O are removed under reduced pressure.

-

The crude deuterated 4-bromophenol is then purified, for example, by recrystallization from a suitable solvent system like toluene/hexane.

Step 2: Synthesis of 4-Cyanophenol-2,3,5,6-d4

The second step is the conversion of the deuterated 4-bromophenol to the final product via a Rosenmund-von Braun reaction. This reaction involves the displacement of the bromine atom with a cyano group using copper(I) cyanide.

Materials:

-

4-Bromophenol-2,3,5,6-d4

-

Copper(I) cyanide (CuCN)

-

Anhydrous, high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or pyridine)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, combine 4-bromophenol-2,3,5,6-d4 (1 equivalent) and copper(I) cyanide (1.2-1.5 equivalents).

-

Add anhydrous DMF or pyridine (B92270) to the flask to dissolve the reactants.

-

The reaction mixture is heated to reflux (typically 140-160 °C) with vigorous stirring for several hours (4-8 hours).

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 4-cyanophenol-2,3,5,6-d4 is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental Workflow

The overall experimental workflow is summarized in the following diagram.

Navigating the Spectral Landscape of 4-Cyanophenol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) data for 4-cyanophenol-d4. Due to the scarcity of publicly available experimental NMR data for this specific isotopologue, this document presents the known NMR data for the parent compound, 4-cyanophenol, and elucidates the anticipated spectral changes upon deuteration of the aromatic ring. This approach offers a robust predictive framework for researchers working with this and similar deuterated compounds.

Understanding the Impact of Deuteration on NMR Spectra

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, possesses a nuclear spin (I=1) different from that of a proton (¹H, I=1/2). This fundamental difference leads to significant and predictable alterations in both ¹H and ¹³C NMR spectra.

In ¹H NMR , the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the spectrum. This is because deuterium resonates at a much different frequency than protons and is not typically observed in a standard ¹H NMR experiment.

In ¹³C NMR , the primary effect of a directly attached deuterium is the splitting of the carbon signal into a multiplet due to ¹³C-²H coupling. The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin of deuterium (I=1). For a carbon bonded to a single deuterium, this results in a triplet (1:1:1 intensity ratio). Additionally, a small isotopic shift (usually upfield) of the carbon resonance is often observed.

Predicted NMR Data for this compound

The following tables summarize the experimental NMR data for the non-deuterated 4-cyanophenol and the predicted data for this compound, where the four protons on the aromatic ring are replaced by deuterium.

¹H NMR Data

Solvent: DMSO-d₆

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4-Cyanophenol | ~7.7 | Doublet | ~8.8 | H-2, H-6 |

| ~6.9 | Doublet | ~8.8 | H-3, H-5 | |

| ~10.5 | Singlet (broad) | - | OH | |

| This compound | - | - | - | Aromatic protons absent |

| ~10.5 | Singlet (broad) | - | OH |

Note: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (H-2, H-3, H-5, H-6) are expected to be absent due to the substitution with deuterium. The signal for the hydroxyl proton remains.

¹³C NMR Data

Solvent: DMSO-d₆

| Compound | Carbon | Chemical Shift (δ) ppm | Predicted Multiplicity for this compound |

| 4-Cyanophenol | C1 (C-OH) | ~160 | Singlet |

| C2, C6 | ~134 | Triplet | |

| C3, C5 | ~116 | Triplet | |

| C4 (C-CN) | ~104 | Singlet | |

| CN | ~119 | Singlet |

Note: In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons (C2, C3, C5, C6) are predicted to appear as triplets due to one-bond coupling with deuterium. A slight upfield shift for these carbons is also anticipated. The signals for the quaternary carbons (C1, C4) and the nitrile carbon (CN) will remain as singlets.

Experimental Protocols

The following provides a general methodology for acquiring high-quality NMR data for deuterated aromatic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a suitable internal standard (e.g., tetramethylsilane, TMS) can be added, although referencing to the residual solvent peak is common.

NMR Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (ns): 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range appropriate for aromatic and hydroxyl protons (e.g., 0-12 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (ns): 1024 or more, as ¹³C is an insensitive nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A standard carbon range (e.g., 0-200 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the typical workflow from sample preparation to final data analysis in an NMR experiment.

An In-depth Technical Guide to the Mass Spectrometry of 4-Cyanophenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Cyanophenol-d4, a deuterated isotopologue of 4-Cyanophenol. Given its structural similarity and mass difference, this compound is an ideal internal standard for the accurate quantification of 4-Cyanophenol in complex matrices during drug development and metabolism studies. This document outlines the expected mass spectral data, a plausible fragmentation pathway, and detailed experimental protocols for its analysis using modern mass spectrometry techniques.

Core Principles and Applications

Deuterated standards, such as this compound, are crucial in quantitative mass spectrometry. They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, allowing for the correction of variations in sample preparation, injection volume, and matrix effects. This leads to highly accurate and precise quantification, which is essential in regulated bioanalytical studies.

Predicted Mass Spectrometry Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its mass spectral characteristics based on the known data of 4-Cyanophenol and fundamental principles of mass spectrometry. The molecular weight of this compound (C7HD4NO) is 123.15 g/mol .

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

| Ion Description | Predicted m/z (Da) | Notes |

| [M+H]⁺ | 124.07 | Protonated parent ion in positive ion mode. |

| [M-H]⁻ | 122.05 | Deprotonated parent ion in negative ion mode. |

| Fragment Ion 1 | 96.06 | Predicted from the loss of CO from the deprotonated parent ion. |

| Fragment Ion 2 | 68.05 | Predicted from the subsequent loss of HCN from Fragment Ion 1. |

Note: These m/z values are predicted and may vary slightly based on the specific instrumentation and experimental conditions.

Predicted Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is expected to follow a pathway similar to its non-deuterated counterpart. The primary fragmentation is likely to involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). The following diagram illustrates the predicted fragmentation pathway in negative ion mode, which often provides high sensitivity for phenolic compounds.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound, typically used as an internal standard for the quantification of 4-Cyanophenol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices.

1. Sample Preparation:

-

Matrix: Human Plasma

-

Procedure:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject 5-10 µL onto the LC-MS/MS system.

-

2. Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Cyanophenol: Precursor Ion (m/z) 118.0 -> Product Ion (m/z) 91.0

-

This compound: Precursor Ion (m/z) 122.0 -> Product Ion (m/z) 95.0 (Predicted)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For volatile and semi-volatile compounds, GC-MS can be an effective analytical technique. Derivatization is often required for polar compounds like phenols to improve their chromatographic behavior.

1. Sample Preparation and Derivatization:

-

Matrix: Urine

-

Procedure:

-

To 1 mL of urine, add 10 µL of this compound internal standard solution.

-

Perform enzymatic hydrolysis if conjugated forms are of interest.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness.

-

Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

-

Heat at 70°C for 30 minutes.

-

Inject 1 µL into the GC-MS system.

-

2. Gas Chromatography Conditions:

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 280°C at 20°C/min.

-

Hold at 280°C for 5 minutes.

-

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Monitored Ions (for the derivatized compounds): Specific m/z values for the silylated derivatives of 4-Cyanophenol and this compound would be chosen based on their respective mass spectra.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a quantitative bioanalytical assay using this compound as an internal standard.

This guide provides a foundational understanding and practical protocols for the mass spectrometric analysis involving this compound. Researchers, scientists, and drug development professionals can use this information to develop and validate robust analytical methods for the accurate quantification of 4-Cyanophenol in various matrices.

An In-depth Technical Guide to the Isotopic Purity of 4-Cyanophenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of 4-Cyanophenol-d4. Ensuring high isotopic enrichment is critical for applications such as internal standards in quantitative bioanalysis, metabolic fate studies, and as tracers in various research contexts. This document details the primary analytical techniques, presents typical quantitative data, and outlines detailed experimental protocols.

Introduction to this compound and Isotopic Purity

This compound is a deuterated analog of 4-cyanophenol, an important organic intermediate. The replacement of four hydrogen atoms with deuterium (B1214612) on the phenyl ring results in a mass shift that allows for its use in sensitive analytical techniques, particularly mass spectrometry-based methods.

Isotopic purity is a critical quality attribute of deuterated compounds. It refers to the percentage of the compound that is enriched with the desired number of deuterium atoms at specific positions. For this compound, the ideal molecule contains four deuterium atoms. However, the synthesis process inevitably leads to a distribution of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition (e.g., containing three, two, one, or zero deuterium atoms, denoted as d3, d2, d1, and d0, respectively).

Accurate determination of the isotopic distribution is essential for:

-

Quantitative accuracy: When used as an internal standard, the presence of unlabeled (d0) or partially labeled species can interfere with the measurement of the endogenous analyte.

-

Metabolic stability studies: Understanding the isotopic composition is crucial for interpreting the metabolic fate of the deuterated compound.

-

Regulatory compliance: Regulatory agencies often require rigorous characterization of the isotopic purity of labeled compounds used in drug development.

Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for assessing the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Often, a combination of both is employed for a comprehensive analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for quantifying the relative abundance of each isotopologue based on their mass-to-charge ratio (m/z). Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide the necessary resolution to distinguish between the different deuterated species.

Advantages:

-

High sensitivity, requiring very small sample amounts.

-

Provides a detailed isotopic distribution profile.

Limitations:

-

Does not directly provide information on the position of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the location of deuterium labeling.

-

¹H NMR (Proton NMR): The absence of signals at the expected deuterated positions in the ¹H NMR spectrum, when compared to the unlabeled standard, provides evidence of successful deuteration. The integration of any residual proton signals can be used to quantify the degree of deuteration at specific sites.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium labels.

-

¹³C NMR (Carbon NMR): The signals for carbon atoms bonded to deuterium are split into multiplets and shifted slightly upfield compared to those bonded to protons, providing further structural confirmation.

Advantages:

-

Provides structural confirmation of deuteration sites.

-

Can quantify isotopic enrichment at specific positions.

Limitations:

-

Lower sensitivity compared to MS, requiring larger sample amounts.

Quantitative Data for this compound

Commercially available this compound typically has a high isotopic enrichment. For example, a common specification is 98 atom % D [1]. This value represents the percentage of deuterium at the labeled positions. Based on this enrichment, a theoretical isotopic distribution can be calculated.

Typical Isotopic Purity Specifications

| Parameter | Specification |

| Isotopic Enrichment | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

Theoretical Isotopic Distribution for 98 atom % D Enrichment

The following table presents a theoretical distribution of isotopologues for this compound with an overall isotopic enrichment of 98 atom % D.

| Isotopologue | Mass Shift | Theoretical Abundance (%) |

| d0 (unlabeled) | +0 | < 0.01 |

| d1 | +1 | < 0.1 |

| d2 | +2 | ~0.5 |

| d3 | +3 | ~7.5 |

| d4 (fully labeled) | +4 | ~92.0 |

Note: This is a theoretical distribution and the actual measured distribution may vary slightly.

Experimental Protocols

The following are detailed protocols for the determination of isotopic purity of this compound using HRMS and NMR.

Protocol 1: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

4.1.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.

4.1.2. Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

4.1.3. High-Resolution Mass Spectrometry (HRMS) Conditions

-

Instrument: Q-TOF or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Full scan.

-

Mass Range: m/z 100-200.

-

Resolution: > 60,000.

4.1.4. Data Analysis

-

Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

Protocol 2: Confirmation of Deuteration by NMR Spectroscopy

This protocol provides a general method for confirming the location of deuterium labels and assessing the overall deuteration.

4.2.1. Sample Preparation

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or acetone-d6).

-

For comparison, prepare a sample of non-deuterated 4-Cyanophenol in the same solvent.

4.2.2. NMR Spectroscopy Conditions

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiments:

-

¹H NMR: To observe the disappearance of signals at the sites of deuteration.

-

²H NMR: To directly observe the signals of the deuterium atoms.

-

¹³C NMR: To observe changes in the carbon signals at and adjacent to the sites of deuteration.

-

4.2.3. Data Analysis

-

Compare the ¹H NMR spectrum of this compound with that of the unlabeled standard to confirm the absence of proton signals at the expected deuterated positions on the aromatic ring.

-

Integrate any residual proton signals in the aromatic region of the ¹H NMR spectrum of the d4-compound and compare with the integral of a non-deuterated reference signal (if present) or an internal standard to quantify the percentage of non-deuterated species.

-

In the ²H NMR spectrum, confirm the presence of a signal in the aromatic region.

-

In the ¹³C NMR spectrum, observe the splitting of the aromatic carbon signals due to coupling with deuterium.

Visualizations

Logical Workflow for Isotopic Purity Assessment

Caption: General workflow for assessing the isotopic purity of this compound.

HRMS Data Analysis Workflow

Caption: Workflow for HRMS data analysis to determine isotopic distribution.

NMR Data Analysis Workflow

Caption: Workflow for NMR data analysis to confirm deuteration.

Conclusion

The determination of isotopic purity is a critical aspect of quality control for this compound and other deuterated compounds. A combination of HRMS and NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the structural integrity of the labeled molecule. By following detailed experimental protocols and data analysis procedures, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound for its intended applications.

References

Commercial Availability and Application of 4-Cyanophenol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources for 4-Cyanophenol-d4, a deuterated analog of 4-Cyanophenol. This stable isotope-labeled compound serves as an invaluable tool in analytical research, particularly as an internal standard for quantitative mass spectrometry (MS) applications in drug metabolism and pharmacokinetic (DMPK) studies, as well as in environmental analysis. This document outlines key suppliers, their product specifications, and a generalized experimental protocol for its use.

Commercial Sources of this compound

The following table summarizes the commercially available sources of this compound, providing key quantitative data to facilitate comparison and procurement.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Isotopic Enrichment | Available Quantities |

| CDN Isotopes | D-6458 | 1025089-21-7 | HOC₆D₄CN | 98 atom % D | 0.05 g, 0.1 g[1] |

| Smolecule | S920549 | 1025089-21-7 | C₇D₄HNO | Not Specified | Not Specified[2] |

| SynGen Inc. | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified[3] |

| MedChemExpress | HY-Y1042S | Not Specified | Not Specified | Not Specified | Not Specified[4] |

Application as an Internal Standard in Mass Spectrometry

Deuterated compounds like this compound are considered the "gold standard" for internal standards in quantitative mass spectrometry.[5] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they co-elute during chromatography and exhibit similar ionization efficiency.[5] This allows for accurate correction of variations that can occur during sample preparation and instrumental analysis, such as extraction losses and matrix effects.[4][6]

Generalized Experimental Protocol for Quantitative Analysis using this compound as an Internal Standard

The following protocol outlines a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis. This is a generalized procedure and may require optimization based on the specific matrix and analytical instrumentation.

1. Preparation of Stock Solutions:

- Analyte Stock Solution: Prepare a stock solution of non-deuterated 4-Cyanophenol in a suitable organic solvent (e.g., methanol, acetonitrile).

- Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

- Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.

- Add a constant, known concentration of the this compound internal standard stock solution to each calibration standard and QC sample.

3. Sample Preparation (e.g., Protein Precipitation):

- To the unknown biological samples, add the same constant concentration of the this compound internal standard.

- Add a precipitation solvent (e.g., acetonitrile) to all samples (standards, QCs, and unknowns) to precipitate proteins.[6]

- Vortex and centrifuge the samples.

- Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

- Inject the prepared samples onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

- Develop a chromatographic method that provides good separation of 4-Cyanophenol from other matrix components.

- Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both 4-Cyanophenol and this compound (Multiple Reaction Monitoring - MRM).

5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical relationships in the experimental workflow and the principle of using a deuterated internal standard.

References

- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

4-Cyanophenol-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 4-Cyanophenol-d4. Ensuring the chemical and isotopic integrity of this compound is critical for its effective use in research and development. This document outlines known stability data, provides detailed protocols for stability assessment, and discusses potential degradation pathways.

Core Principles of Stability and Storage

This compound, like many deuterated compounds, requires careful handling and storage to prevent degradation and isotopic exchange. The primary factors influencing its stability are temperature, light, moisture, and compatibility with other chemicals.

Key Stability Considerations:

-

Thermal Stability: The compound is generally stable at room temperature. However, elevated temperatures can accelerate degradation.

-

Photosensitivity: Exposure to light, particularly UV radiation, can induce photochemical degradation.

-

Hygroscopicity: While not extensively documented for the deuterated form, the parent compound, 4-Cyanophenol, is known to be sensitive to moisture. Absorbed water can affect its physical and chemical stability.

-

Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms on the aromatic ring are generally stable. However, under certain conditions, such as in the presence of acid or metal catalysts and at elevated temperatures, there is a potential for H/D exchange with protic solvents (e.g., water, methanol). The hydroxyl proton is readily exchangeable.

-

Oxidative Stability: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store at room temperature (20°C to 25°C).

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Use a tightly sealed, light-resistant container.

-

Environment: Keep in a dry and well-ventilated place.

-

Incompatibilities: Avoid storage with strong oxidizing agents.

Stability Data

Quantitative stability data for this compound is not extensively available in public literature. The information below is a summary of available qualitative data and general expectations for a compound of this class. Formal stability studies are required to establish a definitive shelf-life and re-test period.

| Parameter | Condition | Observation |

| Long-Term Stability | Room Temperature (20-25°C), protected from light and moisture | Stable. It is recommended to re-analyze for chemical purity after three years to ensure it meets specifications for use.[1] |

| Accelerated Stability | Elevated Temperature (e.g., 40°C) and Humidity (e.g., 75% RH) | Data not available. Accelerated studies are necessary to predict long-term stability and identify potential degradation products. |

| Photostability | Exposure to UV/Visible light | Potential for degradation. Phenolic compounds can be light-sensitive. |

| H/D Exchange | In protic solvents (e.g., D2O, MeOH) | The hydroxyl proton will readily exchange. Aromatic deuterons are generally stable but can exchange under acidic or catalytic conditions. |

| Compatibility | With strong oxidizing agents | Incompatible. Can lead to oxidative degradation.[2] |

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances and Q1B for photostability testing.[3][4] These can be adapted for the comprehensive stability assessment of this compound.

Long-Term and Accelerated Stability Study

Objective: To evaluate the thermal stability of this compound and its sensitivity to moisture over an extended period.

Methodology:

-

Sample Preparation: Place accurately weighed samples of this compound in suitable, inert, and sealed containers.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Methods: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Use a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect and quantify any degradation products.

-

Isotopic Enrichment: Use Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm that the deuterium content remains unchanged.

-

Photostability Study

Objective: To assess the intrinsic photostability of this compound.

Methodology:

-

Sample Preparation:

-

Place solid samples of this compound in chemically inert, transparent containers.

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile).

-

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

-

Analysis: After exposure, compare the light-exposed samples to the dark controls using the analytical methods described in the long-term stability study to quantify any degradation.

Forced Degradation Study

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Methodology:

Subject samples of this compound to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: 80°C.

Analyze the stressed samples at appropriate time points to identify and characterize any degradation products using techniques such as LC-MS/MS and NMR.

Potential Degradation Pathway

Phenols are known to undergo oxidation to form quinones.[5][6][7][8] A potential degradation pathway for 4-Cyanophenol involves its oxidation to p-benzoquinone.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterium solvent isotope effects in methanol solution. Part III. Proton transfer from 2-nitropropane and from 3-methyl-1-phenylbutyl phenyl ketone to methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 6. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 8. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the FT-IR Spectrum of 4-Cyanophenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Cyanophenol-d4. Due to the limited availability of direct experimental spectra for the deuterated species, this guide presents a predicted spectrum based on the well-documented FT-IR data of 4-Cyanophenol and theoretical calculations of isotopic effects. This guide is intended to serve as a valuable resource for researchers in various fields, including medicinal chemistry, materials science, and analytical chemistry, who are working with or developing methods involving this compound.

Predicted FT-IR Spectral Data of this compound

The substitution of deuterium (B1214612) for protium (B1232500) in the hydroxyl group of 4-cyanophenol results in a significant shift of the O-H stretching and bending vibrations to lower wavenumbers. This is due to the increased reduced mass of the O-D bond compared to the O-H bond. The predicted FT-IR peak assignments for this compound are summarized in Table 1. These predictions are derived from the experimental spectrum of 4-Cyanophenol and theoretical calculations for the O-D vibrational modes.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050-3100 | Aromatic C-H Stretch | Medium |

| ~2475 | O-D Stretch (Deuterated Hydroxyl) | Broad |

| ~2230 | C≡N Stretch (Nitrile) | Strong |

| ~1605 | Aromatic C=C Stretch | Strong |

| ~1510 | Aromatic C=C Stretch | Strong |

| ~1430 | In-plane O-D Bend | Medium |

| ~1270 | C-O Stretch | Strong |

| ~1170 | In-plane C-H Bend | Medium |

| ~965 | Out-of-plane O-D Bend | Broad |

| ~840 | Out-of-plane C-H Bend (para-disubstituted) | Strong |

| ~550 | Out-of-plane C-C Bend | Medium |

Experimental Protocol for FT-IR Spectroscopy

The following is a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Spatula

-

Sample of this compound

-

Infrared lamp (optional, for drying)

Procedure:

-

Drying: Dry the KBr powder under an infrared lamp or in an oven at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

-

Sample Preparation: In a dry agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background Collection: Run a background spectrum with an empty sample compartment or a blank KBr pellet. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Analysis: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.

Workflow for FT-IR Spectral Analysis

The logical workflow for identifying and characterizing a compound using FT-IR spectroscopy is illustrated in the following diagram.

Caption: Workflow for FT-IR Analysis.

This diagram outlines the key stages of FT-IR analysis, from sample preparation and data acquisition to spectral processing and compound characterization.

Signaling Pathways and Logical Relationships

In the context of FT-IR spectroscopy, the "signaling pathway" can be understood as the logical progression from the interaction of infrared radiation with the sample to the final interpretation of the spectrum. The following diagram illustrates this conceptual relationship.

Caption: Conceptual Pathway of FT-IR Spectroscopy.

This diagram illustrates how infrared radiation interacts with a sample to produce a spectrum that can be interpreted to identify the compound.

An In-Depth Technical Guide to the Structure of 4-Cyanophenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies related to 4-Cyanophenol-d4. This deuterated analog of 4-cyanophenol serves as a valuable tool in various research and development applications, particularly as an internal standard in quantitative analyses.

Core Chemical Structure and Properties

This compound, also known as 4-hydroxybenzonitrile-d4, is a deuterated form of 4-cyanophenol where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the non-labeled compound.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-labeled counterpart, 4-Cyanophenol.

| Property | This compound | 4-Cyanophenol | Reference |

| Molecular Formula | C₇HD₄NO | C₇H₅NO | [1] |

| Molecular Weight | 123.15 g/mol | 119.12 g/mol | [1] |

| CAS Number | 1025089-21-7 | 767-00-0 | [1] |

| Appearance | White to off-white solid | White crystalline chips | [1][2] |

| Melting Point | Not specified | 110-113 °C | [2] |

| Solubility | Not specified | Mostly soluble in water (8.98 g/L at 25 °C) | [2] |

Experimental Protocols

Synthesis of this compound

General Protocol for Acid-Catalyzed Aromatic Deuteration of Phenols:

Caption: Generalized workflow for the synthesis of this compound.

-

Preparation: In a reaction vessel equipped for heating under an inert atmosphere, 4-cyanophenol (1 equivalent) is combined with a significant excess of Deuterium Oxide (D₂O). A catalytic amount of a strong acid, such as deuterated sulfuric acid (D₂SO₄) or a solid acid catalyst like Amberlyst-15, is added.[4]

-

Reaction: The reaction mixture is heated to an elevated temperature (e.g., 110°C) and stirred for a prolonged period (e.g., 24 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.[4] The progress of the deuteration can be monitored by withdrawing small aliquots and analyzing them by NMR or mass spectrometry to determine the degree of deuterium incorporation.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Analytical Methodologies

This compound is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Purity Analysis by High-Performance Liquid Chromatography (HPLC):

The chemical purity of this compound can be assessed using HPLC.[5]

Caption: Workflow for purity analysis of this compound by HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column is typically used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is a common choice.

-

Detection: The UV detector can be set at the wavelength of maximum absorbance for 4-cyanophenol.

-

Quantification: The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS):

The isotopic purity and confirmation of the molecular weight of this compound are determined by mass spectrometry.

-

GC-MS Analysis: For GC-MS analysis, the compound may require derivatization to increase its volatility. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound.

-

LC-MS Analysis: LC-MS can be used for direct analysis without derivatization. High-resolution mass spectrometry is particularly useful for confirming the elemental composition and the degree of deuteration.[6] The mass spectrum of this compound is expected to show a molecular ion [M-H]⁻ at m/z 122.06 in negative ion mode, reflecting the replacement of four protons with deuterons.

Spectroscopic Data

While specific high-resolution spectra for this compound were not found in the provided search results, the expected spectral characteristics can be inferred from the data available for the non-labeled 4-cyanophenol and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the aromatic protons will be absent or show very low intensity, confirming the high degree of deuteration. A signal for the hydroxyl proton will be present, although its chemical shift can be variable and it may exchange with deuterium in protic deuterated solvents.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the seven carbon atoms. The chemical shifts will be very similar to those of 4-cyanophenol. However, the signals for the deuterated carbons (C2, C3, C5, C6) will appear as multiplets due to C-D coupling, and their intensity will be lower compared to the non-deuterated carbons.

¹³C NMR Data for 4-Cyanophenol (Reference):

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-CN) | ~105 |

| C2, C6 (CH) | ~134 |

| C3, C5 (CH) | ~117 |

| C4 (C-OH) | ~160 |

| CN | ~119 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. The most significant difference compared to 4-cyanophenol will be the presence of C-D stretching vibrations in the 2200-2300 cm⁻¹ region, and the absence or significant reduction of the aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

Key IR Absorption Bands for 4-Cyanophenol (Reference): [2]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | ~3300-3400 (broad) |

| Aromatic C-H stretch | ~3000-3100 |

| C≡N stretch | ~2230 |

| Aromatic C=C stretch | ~1600, 1500 |

| C-O stretch | ~1250 |

Mass Spectrometry (MS)

The mass spectrum is a critical tool for confirming the identity and isotopic enrichment of this compound.

-

Electron Ionization (EI) GC-MS: The mass spectrum of the unlabeled 4-cyanophenol shows a prominent molecular ion peak at m/z 119.[2] For this compound, the molecular ion peak is expected at m/z 123, confirming the incorporation of four deuterium atoms. The fragmentation pattern will be similar to the unlabeled compound, but the fragments containing the deuterated ring will have a corresponding mass shift.

-

Electrospray Ionization (ESI) LC-MS: In negative ion mode ESI, 4-cyanophenol gives a [M-H]⁻ ion at m/z 118. For this compound, the corresponding ion would be observed at m/z 122.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between the synthesis, purification, and analysis of this compound.

Caption: Overall process flow for this compound production and quality control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. moravek.com [moravek.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Cyanophenol and its Deuterated Analog, 4-Cyanophenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of 4-Cyanophenol and its stable isotope-labeled counterpart, 4-Cyanophenol-d4. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed information on their physicochemical properties, spectroscopic signatures, synthesis, and distinct applications. The inclusion of detailed experimental protocols and workflow visualizations aims to facilitate practical implementation in a laboratory setting.

Introduction to 4-Cyanophenol and Isotopic Labeling

4-Cyanophenol, also known as p-hydroxybenzonitrile, is a versatile organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and dyes.[1][2][3][4][5][6] Its molecular structure, featuring both a phenolic hydroxyl group and a nitrile group, provides significant synthetic flexibility for constructing more complex molecules.[4]